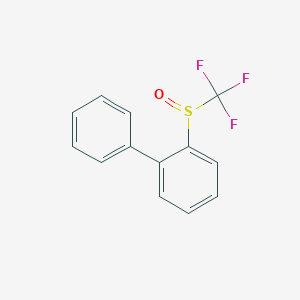

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDLXLKMMYJIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452716 | |

| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129922-49-2 | |

| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. Among these, the trifluoromethylsulfinyl (–S(O)CF₃) group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity, which surpasses even the well-known trifluoromethyl (–CF₃) group.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, a key structural motif for developing novel pharmaceuticals and advanced materials. We will explore the strategic rationale behind the synthetic pathway, present a detailed experimental protocol, and outline a comprehensive characterization workflow, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethylsulfinyl Moiety

The trifluoromethylsulfinyl group (–S(O)CF₃) imparts unique electronic properties to aromatic systems. It possesses a stronger electron-withdrawing character than both the trifluoromethylsulfanyl (–SCF₃) and trifluoromethyl (–CF₃) groups, as indicated by its Hammett constants (σ_m = 0.63, σ_p = 0.69).[1] This profound electronic influence can significantly alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets.

The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] The combination of the biphenyl core with the –S(O)CF₃ group at the 2-position creates a molecule with a distinct three-dimensional structure and electronic profile. This substitution pattern is expected to induce a twisted conformation between the two phenyl rings, which can be crucial for optimizing interactions within a protein's binding pocket. This guide, therefore, addresses the critical need for a reliable and well-documented procedure to access this valuable chemical entity.

Synthetic Strategy and Rationale

The synthesis of aryl trifluoromethyl sulfoxides can be approached through various methods, including the direct trifluoromethylsulfinylation of arenes or, more commonly, a two-step sequence involving the synthesis of an aryl trifluoromethyl thioether followed by its selective oxidation.[1][3] The latter approach is often preferred due to the availability of starting materials and the high degree of control it offers.

Our chosen strategy hinges on a robust two-step synthesis:

-

Formation of the Thioether Precursor: Synthesis of 2-(trifluoromethylthio)-1,1'-biphenyl. This can be achieved via a copper-mediated Ullmann-type cross-coupling reaction, which is a classic and versatile method for forming aryl-thioether bonds.[4]

-

Selective Oxidation: Controlled oxidation of the thioether to the target sulfoxide. This step is critical, as over-oxidation to the corresponding sulfone (–SO₂CF₃) is a common side reaction.

The causality behind this choice lies in its reliability and modularity. The Ullmann coupling is well-established for creating C-S bonds with various functionalized arenes.[4] For the oxidation step, the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) provides a highly effective and selective system. TFA activates the oxidant and, crucially, deactivates the resulting sulfoxide towards further oxidation, thus minimizing sulfone formation.[1][5]

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[7] Trifluoroacetic acid is highly corrosive and requires careful handling.[8] Consult the Safety Data Sheet (SDS) for all reagents before use.[9]

Part A: Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl (Thioether Intermediate)

This protocol is a representative Ullmann-type coupling.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 2-bromobiphenyl (1.0 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by phenyl trifluoromethyl sulfide (or a suitable trifluoromethylthiolating agent, 1.2 eq.).

-

Reaction Execution: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioether intermediate.

Part B: Selective Oxidation to this compound

This protocol is adapted from established methods for the selective oxidation of trifluoromethyl sulfides.[1][5]

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 eq.) from Part A in trifluoroacetic acid (TFA). Cool the flask to 0 °C in an ice-water bath.

-

Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 eq.) dropwise to the solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC, checking for the consumption of the starting thioether.

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound, as a white powder or crystalline solid.[10]

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.

Caption: A logical workflow for the analytical characterization of the final product.

Data Presentation: Expected Analytical Results

The following table summarizes the expected characterization data for this compound, based on analysis of similar structures reported in the literature.[11][12][13][14]

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.20 – 8.10 ppm (complex, overlapping multiplets corresponding to the 9 aromatic protons). |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 120 – 145 ppm (multiple signals for aromatic carbons). ~125 ppm (quartet, J ≈ 320 Hz, for the CF₃ carbon). |

| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) | -70 to -80 ppm (singlet, characteristic of the CF₃S(O)R group). |

| HRMS (ESI+) | m/z | Calculated for [C₁₃H₉F₃OS + H]⁺: 271.0404. Found value should be within ± 5 ppm. |

| IR Spectroscopy (KBr Pellet) | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600, 1480 (C=C ring stretch), ~1150-1250 (strong, C-F stretches) , ~1050-1100 (strong, S=O stretch) . |

Rationale for Expected Data:

-

¹H NMR: The biphenyl protons will appear as a series of complex multiplets due to intricate spin-spin coupling. The deshielding effect of the sulfoxide group will likely shift the protons on its adjacent ring further downfield.[15]

-

¹⁹F NMR: The trifluoromethyl group attached to a sulfoxide typically gives a clean singlet in the indicated region, which is distinct from a trifluoromethylthio (–SCF₃) or trifluoromethylsulfonyl (–SO₂CF₃) group.[12]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The molecular ion peak should be clearly identifiable. Common fragmentation pathways may involve the loss of the CF₃ group or the sulfinyl moiety.[14][16]

-

IR Spectroscopy: The two most diagnostic peaks will be the strong S=O stretch and the very strong C-F stretching vibrations. The presence of the S=O band confirms the successful oxidation, and its position helps distinguish it from a sulfone, which would appear at a higher wavenumber.[13][17]

Conclusion

This guide presents a scientifically grounded and detailed approach for the synthesis and characterization of this compound. By following a logical two-step synthetic sequence—Ullmann coupling followed by selective oxidation—researchers can reliably access this valuable compound. The provided rationale for experimental choices, coupled with a comprehensive characterization protocol, ensures that the final product is both structurally confirmed and of high purity. This methodology empowers chemical scientists to build upon this core structure for applications ranging from the discovery of new therapeutic agents to the engineering of novel functional materials.

References

- Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances.

- Yagupolskii, L. M., et al. (2024). Oxidation of heterocyclic trifluoromethyl sulfides. ResearchGate.

- Liang, F., & Zhu, D. (2024). Trifluoromethylsulfinyl Compounds: Recent Synthetic Approaches and Future Perspectives. European Journal of Organic Chemistry.

- Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET. Apollo Scientific.

- TCI Chemicals. (2023). SAFETY DATA SHEET. TCI Chemicals.

- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. The Royal Society of Chemistry.

- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Beilstein Journals.

- Lide, D. R. (ed.). (2025). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. ResearchGate.

- Singh, P., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.

- Ornelas, C., et al. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry.

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF₃·S·. Journal of the Chemical Society (Resumed).

- LookChem. (n.d.). 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl CAS NO.129922-49-2. LookChem.

- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.

- Liu, H., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central.

Sources

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl, CasNo.129922-49-2 Hebei Ruishun Trade Co.,Ltd China (Mainland) [ruishun.lookchem.com]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 15. rsc.org [rsc.org]

- 16. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl is a specialized organic molecule of interest in medicinal chemistry and materials science. Its unique structure, combining a biphenyl scaffold with a trifluoromethylsulfinyl group, imparts distinct electronic and steric properties. The biphenyl moiety is a common feature in many biologically active compounds and liquid crystals. The trifluoromethylsulfinyl group, a strong electron-withdrawing substituent, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the expected analytical and spectroscopic characteristics of this compound. Given the limited availability of experimental data for this specific compound, this guide integrates reported data with well-established predictive models and expert analysis to offer a reliable resource for researchers.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₉F₃OS | [1] |

| Molecular Weight | 270.27 g/mol | [2] |

| Appearance | White Powder | [1] |

| CAS Number | 129922-49-2 | [1][2] |

| Density | 1.402 g/cm³ | [1] |

| Boiling Point | 359.68 °C at 760 mmHg | [1] |

| Flash Point | 359.68 °C | [1] |

| Refractive Index | 1.593 | [1] |

| Melting Point | Estimated: 70-90 °C | Based on similar biphenyl structures[3] and the influence of the sulfoxide group. Pure crystalline organic compounds typically have a sharp melting point range[4]. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, alcohols); sparingly soluble in nonpolar organic solvents (e.g., hexane); likely insoluble in water. | The prediction is based on the polar nature of the sulfoxide group and the general solubility of biphenyl compounds. The octanol-water partition coefficient (logP) is a key indicator of solubility[5][6]. |

| pKa | Estimated: Weakly basic. | The sulfoxide group is a weak base. The pKa of the conjugate acid is estimated to be in the range of -2 to 0 in aqueous solution, based on studies of similar aryl sulfoxides[7][8][9][10]. |

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl [1][11][12][13][14]

-

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core. It is widely used in industrial applications due to its mild reaction conditions and high functional group tolerance.

-

Procedure:

-

To a round-bottom flask, add 2-bromophenyl trifluoromethyl sulfide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

-

A solvent system of toluene and ethanol (e.g., 3:1 v/v) is added to dissolve the reactants.

-

The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-(trifluoromethylthio)-1,1'-biphenyl.

-

Step 2: Oxidation to this compound [15][16]

-

Rationale: The selective oxidation of the sulfide to a sulfoxide can be achieved using various oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the corresponding sulfone.

-

Procedure:

-

Dissolve 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.0-1.1 eq.) in DCM to the flask. The reaction is typically exothermic.

-

Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to obtain this compound.

-

Part 3: Analytical and Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy[19][20][21][22][23][24][25][26][27][28]

-

1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons of the biphenyl rings. The protons on the phenyl ring bearing the trifluoromethylsulfinyl group will be deshielded due to the electron-withdrawing nature of the substituent.

-

13C NMR: The carbon NMR spectrum will display 13 distinct signals for the aromatic carbons. The carbon directly attached to the sulfinyl group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

19F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a sulfur atom.[17][18][19][20]

Caption: Workflow for predicting the NMR spectra of the target compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

-

~1050-1100 cm⁻¹: Strong S=O stretching vibration, characteristic of a sulfoxide.

-

~1100-1400 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~690-900 cm⁻¹: C-H out-of-plane bending vibrations, which can give information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)[33][34][35][36][37]

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 270. Key fragmentation patterns may include the loss of the trifluoromethyl group (CF₃), the sulfinyl group (SO), and cleavages of the biphenyl rings.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

Part 4: Reactivity and Safe Handling

Chemical Reactivity

The reactivity of this compound is primarily dictated by the trifluoromethylsulfinyl group and the biphenyl system.

-

Pummerer Reaction: Trifluoromethyl sulfoxides can undergo a Pummerer-type reaction when treated with an activating agent like triflic anhydride. This reaction can be used for C-H functionalization of arenes.[21][22]

-

Oxidation and Reduction: The sulfoxide can be further oxidized to the corresponding sulfone using strong oxidizing agents. Conversely, it can be reduced back to the sulfide with appropriate reducing agents.

-

Electrophilic Aromatic Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions. The trifluoromethylsulfinyl group is deactivating and will direct incoming electrophiles primarily to the meta positions on its substituted ring.

Safe Handling and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23][24]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthetic methodology, and the expected analytical characteristics of this compound. By combining available data with established scientific principles and predictive tools, this document serves as a valuable resource for researchers and professionals working with this and related compounds. The unique combination of the biphenyl scaffold and the trifluoromethylsulfinyl group suggests potential for this molecule in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Spectroscopy Europe.

- Belec, B., & Stavber, S. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34534–34540.

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Fasano, A., et al. (2021). Synthesis of ¹⁸F‐labeled aryl trifluoromethyl sulfoxides via sulfinyl chloride intermediates.

- Tong, J., et al. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 28(5), 543-553.

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

- Al-Zoubi, R. M., & Hall, D. G. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Organic Process Research & Development, 14(6), 1337–1347.

- Belec, B., & Stavber, S. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34534–34540.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 40(16), 3723–3725.

-

LookChem. (n.d.). 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl. Retrieved from [Link]

- Smith, A. B., & Williams, D. R. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(11), 5671–5685.

- Fasano, A., et al. (2024). Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography.

- Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12544–12595.

- Yalkowsky, S. H., & Myrdal, P. B. (2017). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 106(12), 3445–3452.

- Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review, 1(1).

- Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Weimann, L., et al. (2019). Mass Spectra of Sulfoxides and Sulfones. Journal of the American Society for Mass Spectrometry, 30(11), 2353–2362.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Zecha, J., et al. (2020). Fragmentation of asymmetric and symmetric sulfoxide moieties.

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(3), 233–242.

- Tashiro, S., et al. (2017). Selective Synthesis of (Benzyl)

- Al-Malah, K. I. M. (2014). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical Engineering & Process Technology, 5(5), 1-6.

- Jain, A., & Yalkowsky, S. H. (1999). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 39(5), 957–961.

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Landini, D., Modena, G., Scorrano, G., & Taddei, F. (1969). Acid-base behavior of sulfoxides. Measurement of pKa values by ultraviolet and nuclear magnetic resonance techniques. Journal of the American Chemical Society, 91(24), 6703–6707.

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

- Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165-170.

-

The Distant Reader. (n.d.). A simple computational approach for pKa calculation of organosulfur compounds. Retrieved from [Link]

- Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165-170.

- Biosynth. (2019, October 17). Safety Data Sheet: [(Trifluoromethyl)sulfinyl]benzene.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Pliego, J. R. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 107(32), 6218–6224.

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

- Block, E., & Weidman, J. K. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Journal of the American Chemical Society, 95(15), 5046–5047.

- Materic, D., et al. (2015). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 26(8), 1363–1373.

- Yagupolskii, L. M., et al. (1984). Electrophilic trifluoromethylation of aromatic compounds with diaryl(trifluoromethyl)sulfonium salts. Journal of Organic Chemistry, 49(21), 4025-4027.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Synquest Labs. (n.d.). 3-(Trifluoromethyl)

- Procter, D. J., et al. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation.

- Procter, D. J., et al. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. Angewandte Chemie, 132(37), 16058-16062.

- Perera, S., & Kulanthaivel, P. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1551–1560.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. distantreader.org [distantreader.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 17. biophysics.org [biophysics.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. 19Flourine NMR [chem.ch.huji.ac.il]

- 21. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biosynth.com [biosynth.com]

- 24. synquestlabs.com [synquestlabs.com]

1H and 13C NMR data of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. As a molecule featuring a stereogenic sulfoxide center and the strongly electron-withdrawing trifluoromethylsulfinyl group directly attached to a sterically hindered biphenyl framework, its NMR spectrum exhibits unique and informative features. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to acquire and interpret NMR data for this class of compounds. We will delve into the causality behind the observed chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, provide a validated experimental protocol, and contextualize the data with authoritative references.

Introduction: The Structural Significance of this compound

This compound belongs to a class of chiral sulfoxides that are of significant interest in asymmetric synthesis and medicinal chemistry. The trifluoromethylsulfinyl group is a powerful electron-withdrawing moiety, modulating the electronic properties of the biphenyl system. Furthermore, its placement at the C2 position introduces significant steric hindrance, which restricts rotation around the C1-C1' biphenyl bond. This restricted rotation can give rise to atropisomerism, a form of axial chirality, making the molecule a valuable ligand or catalyst in stereoselective reactions.

The NMR spectroscopic analysis is, therefore, not merely a tool for identity confirmation but a critical method for elucidating the compound's unique three-dimensional structure, electronic environment, and potential dynamic behavior in solution.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is anticipated to be complex, primarily in the aromatic region. The asymmetry imposed by the chiral sulfoxide and the potential for atropisomerism mean that all nine aromatic protons are chemically non-equivalent and should, in principle, appear as distinct signals.

Key Features & Causality:

-

Aromatic Region (δ ≈ 7.0–8.5 ppm): The protons on both phenyl rings will resonate in this region.

-

Ring A (Substituted Ring): The protons on the phenyl ring bearing the -S(O)CF₃ group are expected to be significantly influenced. The proton ortho to the sulfoxide (H6) will likely be deshielded due to the group's anisotropic effect and steric compression, shifting it downfield. The other protons (H3, H4, H5) will appear as complex multiplets due to mutual spin-spin coupling.

-

Ring B (Unsubstituted Ring): The protons of the unsubstituted phenyl ring will also display distinct signals. The ortho-protons (H2'/H6') are particularly sensitive to the restricted rotation around the biphenyl axis. If rotation is slow on the NMR timescale, they will be non-equivalent and may show complex splitting patterns or even separate resonances.

-

Visualizing the Structure

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information on the carbon framework and the electronic influence of the substituent.

Key Features & Causality:

-

Aromatic Carbons (δ ≈ 120–150 ppm): A total of 12 distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

-

C2 Carbon: The carbon directly attached to the sulfoxide group (C2) will be significantly influenced by its electronic effects and is expected to resonate in a characteristic region.

-

Ipso-Carbons (C1, C1'): The carbons at the biphenyl linkage are quaternary and will appear as weak signals. Their chemical shifts are sensitive to the dihedral angle between the two rings.

-

-

Trifluoromethyl Carbon (δ ≈ 120–125 ppm, Quartet): The most revealing signal is that of the CF₃ carbon. Due to strong one-bond coupling with the three fluorine atoms (¹J_CF), this carbon will appear as a distinct quartet (¹⁹F is spin I=1/2). The large coupling constant (typically > 300 Hz) is an unmistakable diagnostic feature for the CF₃ group. This phenomenon is a classic example of heteronuclear coupling that provides definitive structural evidence.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Notes |

| ¹H | 7.0 – 8.5 | Multiplets (m) | All 9 aromatic protons are expected to be non-equivalent. Signals may be broad if rotation is partially restricted. |

| ¹³C | 120 – 150 | Singlets (s) | 12 distinct aromatic signals expected. |

| ¹³C (CF₃) | ~122 | Quartet (q) | Characterized by a large ¹J_CF coupling constant (~315-320 Hz). |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data for the target compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for calibration (δ_H = 7.26 ppm, δ_C = 77.16 ppm).

-

Vortex the sample until fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to achieve sufficient signal dispersion in the complex aromatic region.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30-45° pulse angle to allow for a short relaxation delay without saturating the signals.

-

Acquisition Time: Set to at least 3 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to ensure all carbon signals appear as singlets (except the CF₃ quartet).

-

Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a higher number of scans (e.g., 1024 or more) will be necessary.

-

Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all carbons, including the CF₃ group, are captured.

-

-

Data Processing:

-

Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction algorithm.

-

Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Conclusion

The NMR analysis of this compound is a powerful method for its structural confirmation and stereochemical investigation. The key diagnostic signals—the dispersed aromatic protons in the ¹H spectrum and the characteristic quartet of the CF₃ carbon in the ¹³C spectrum—provide unambiguous evidence of its structure. The methodologies and interpretations presented in this guide offer a robust framework for researchers working with this and related chiral sulfoxide compounds.

References

There were no direct experimental NMR data sources found for the specific compound this compound in the initial search. The references below provide foundational knowledge for the principles used in the predictive analysis.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link] (Note: This is a foundational textbook for NMR spectroscopy and is cited to support the general principles of chemical shift and coupling constant interpretation.)

-

Title: Carbon-13 NMR Spectroscopy: A Working Manual with Exercises Source: Breitmaier, E., & Voelter, W. (1987). VCH. URL: [Link] (Note: This reference supports the detailed interpretation of ¹³C NMR spectra, including the effects of electron-withdrawing groups and heteronuclear coupling.)

-

Title: Atropisomerism and Axial Chirality Source: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL: [Link] (Note: This textbook is cited to ground the discussion of atropisomerism in substituted biphenyls, which is a key structural feature influencing the NMR spectrum.)

19F NMR Spectroscopy of Biphenyl Trifluoromethyl Sulfoxides: An In-depth Technical Guide

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] When this powerful moiety is incorporated into complex chiral structures like biphenyl trifluoromethyl sulfoxides, the need for precise and powerful analytical techniques becomes paramount. Among the available analytical methods, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool.[2][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of 19F NMR spectroscopy for the characterization of biphenyl trifluoromethyl sulfoxides. We will delve into the unique structural features of these molecules, namely atropisomerism and the chirality at the sulfur center, and explore how these features manifest in their 19F NMR spectra. This guide will move beyond a simple recitation of facts, offering field-proven insights into experimental design, data interpretation, and the extraction of meaningful structural and dynamic information.

The Unique Structural Landscape of Biphenyl Trifluoromethyl Sulfoxides

Biphenyl trifluoromethyl sulfoxides are a fascinating class of molecules characterized by two key sources of stereoisomerism:

-

Atropisomerism: Substituted biphenyls can exhibit axial chirality due to hindered rotation around the C-C single bond connecting the two aryl rings.[6][7][8][9][10] This restricted rotation gives rise to stable, non-interconverting enantiomers or diastereomers known as atropisomers.[9][10] The energy barrier to rotation is influenced by the steric bulk of the ortho substituents.[9][10]

-

Chiral Sulfoxide: The sulfur atom in a sulfoxide is a stereocenter, existing in either an (R) or (S) configuration. This adds another layer of complexity to the stereochemical landscape of the molecule.

The combination of these two chiral elements results in a rich stereoisomeric diversity, making the unequivocal determination of structure and conformation a significant analytical challenge.

Why 19F NMR? The Power of the Fluorine Nucleus

The 19F nucleus possesses several properties that make it an ideal probe for NMR spectroscopy.[2][4][5][11]

| Property | Advantage for NMR Spectroscopy |

| Nuclear Spin (I) | 1/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio | High (83% of 1H) |

| Chemical Shift Range | Wide (~800 ppm) |

The high natural abundance and gyromagnetic ratio of 19F result in excellent sensitivity, often approaching that of 1H NMR.[4][11] Crucially, the vast chemical shift range of 19F NMR minimizes signal overlap, even in complex molecules, allowing for the clear resolution of distinct fluorine environments.[4][12][13][14] This sensitivity to the local electronic environment is the key to unlocking the structural secrets of biphenyl trifluoromethyl sulfoxides.[11][15]

Diagram: The Advantages of 19F NMR

Caption: Key properties of the 19F nucleus and their resulting advantages in NMR spectroscopy.

Deciphering the 19F NMR Spectra of Biphenyl Trifluoromethyl Sulfoxides

The 19F NMR spectrum of a biphenyl trifluoromethyl sulfoxide provides a wealth of information. The key parameters to analyze are the chemical shift (δ) and the spin-spin coupling constants (J).

Chemical Shifts: A Window into the Electronic Environment

The chemical shift of the -CF3 group is highly sensitive to its local electronic and steric environment.[11][15] In biphenyl trifluoromethyl sulfoxides, the following factors can influence the 19F chemical shift:

-

Diastereotopicity: Due to the presence of the chiral sulfoxide center, the three fluorine atoms of the -CF3 group are diastereotopic.[16][17] This means they are chemically non-equivalent and, in principle, should give rise to distinct signals in the 19F NMR spectrum. However, rapid rotation around the C-S bond often leads to a time-averaged signal, resulting in a single sharp singlet for the -CF3 group.

-

Atropisomerism and Conformational Effects: The relative orientation of the two phenyl rings, dictated by the atropisomeric configuration, significantly alters the magnetic environment of the -CF3 group. This can lead to different chemical shifts for the -CF3 group in different atropisomers.[6][18][19]

-

Through-Space Interactions: Non-covalent interactions, such as those between the fluorine atoms and nearby protons or other functional groups on the adjacent phenyl ring, can influence the 19F chemical shift.[20][21]

Table: Representative 19F Chemical Shift Ranges for Trifluoromethyl Groups

| Chemical Environment | Typical Chemical Shift Range (ppm vs. CFCl3) |

| Aryl-CF3 | -50 to -70 |

| Alkyl-CF3 | -60 to -80 |

| CF3-S(O)-R | -60 to -75 |

Note: These are general ranges and can vary depending on the specific molecular structure and solvent.[4]

Spin-Spin Coupling: Unraveling Connectivity and Proximity

Spin-spin coupling between the 19F nuclei and other NMR-active nuclei provides valuable information about the molecular structure.

-

nJHF Coupling: Coupling between fluorine and hydrogen nuclei is commonly observed.[4] The magnitude of the coupling constant depends on the number of bonds separating the nuclei (n). Long-range couplings (4JHF and 5JHF) are often observed and can be used to probe the conformation of the biphenyl system.

-

nJFF Coupling: In molecules with multiple fluorine-containing groups, through-space 19F-19F coupling can be observed if the fluorine atoms are in close proximity.[22][23][24] This can be a powerful tool for determining the relative orientation of different parts of the molecule.

Experimental Protocols: A Practical Guide

Achieving high-quality, informative 19F NMR spectra requires careful attention to experimental setup and data acquisition parameters.

Diagram: Experimental Workflow for 19F NMR Analysis

Caption: A step-by-step workflow for the 19F NMR analysis of biphenyl trifluoromethyl sulfoxides.

Detailed Step-by-Step Methodology

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[15]

-

Concentration: A typical concentration for 19F NMR is 5-20 mg/mL.

-

Referencing: For accurate chemical shift referencing, an internal standard can be used. Common references include CFCl3 (0 ppm) or a secondary standard like trifluorotoluene (-63.72 ppm).[25] Alternatively, indirect referencing to the deuterium lock signal can be employed.[12]

2. Spectrometer Setup and Calibration:

-

Probe Tuning: Tune and match the NMR probe to the 19F frequency.

-

Temperature Control: Ensure stable temperature control, as chemical shifts can be temperature-dependent.

3. Setting Acquisition Parameters:

-

Spectral Width (SW): Due to the large chemical shift range of 19F, it is crucial to set an appropriate spectral width to avoid peak folding.[12] A preliminary wide-sweep experiment may be necessary for unknown compounds.

-

Transmitter Offset (O1p): Center the spectral window around the expected chemical shift of the -CF3 group.

-

Pulse Width (P1): Calibrate the 90° pulse width for 19F.

-

Relaxation Delay (D1): For quantitative measurements, a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei should be used.[13]

4. Data Acquisition:

-

1D 19F NMR: Acquire a standard one-dimensional 19F spectrum.

-

1H-Decoupled 19F NMR: To simplify the spectrum and improve the signal-to-noise ratio, acquire a proton-decoupled 19F spectrum. This will collapse any H-F couplings, resulting in sharper singlets for the -CF3 groups.

-

2D NMR Experiments: For more complex structures, 2D NMR experiments such as 1H-19F HETCOR can be invaluable for assigning signals and identifying through-space interactions.

5. Data Processing:

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[12]

-

Integration: Integrate the signals to determine the relative ratios of different fluorine-containing species.

Applications in Drug Discovery and Development

19F NMR spectroscopy has emerged as a powerful tool in fragment-based drug discovery (FBDD).[1][2][14][26][27] The high sensitivity and lack of background signals make it ideal for screening libraries of fluorinated fragments for binding to a target protein.[2][5][14]

Diagram: 19F NMR in Fragment-Based Drug Discovery

Caption: The workflow of using 19F NMR for fragment-based drug discovery.

In the context of biphenyl trifluoromethyl sulfoxides, 19F NMR can be used to:

-

Confirm Binding: A change in the chemical shift or line broadening of the -CF3 signal upon addition of a target protein indicates binding.

-

Determine Binding Affinity: By titrating the protein into a solution of the fluorinated compound, the dissociation constant (Kd) can be determined.

-

Probe the Binding Site: The magnitude and direction of the chemical shift change can provide insights into the nature of the binding pocket.

-

Competition Assays: 19F NMR can be used in competition experiments to screen for non-fluorinated compounds that bind to the same site.[26]

Conclusion

19F NMR spectroscopy is an indispensable tool for the structural and conformational analysis of biphenyl trifluoromethyl sulfoxides. Its high sensitivity, wide chemical shift dispersion, and the ability to probe subtle changes in the local environment provide a level of detail that is often unattainable with other analytical techniques. By carefully designing experiments and meticulously analyzing the resulting spectra, researchers can gain a deep understanding of the complex stereochemical landscape of these important molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the mastery of 19F NMR will become an increasingly critical skill for scientists in these fields.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Wang, C. H., Reilly, J., & Brand, N. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters, 51(48), 6213-6215. [Link]

-

Albaladejo, M. J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 27(15), 4992. [Link]

-

Daniel, K. B., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(10-11), 575-586. [Link]

-

Sarma, T., et al. (2018). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. Angewandte Chemie International Edition, 57(40), 13197-13201. [Link]

-

Mora-Vargas, J. A., et al. (2021). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics, 23(34), 19344-19354. [Link]

-

Mora-Vargas, J. A., et al. (2023). Theoretical decomposition of "through space" spin–spin coupling constants (SSCCs) in organofluorine compounds signal that intramolecular hydrogen bonds (H-bonds) are not the primary mechanism of transmission for SSCCs. Chemical Communications, 59(90), 13463-13466. [Link]

-

Cross, J. P., et al. (1998). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education, 75(10), 1325. [Link]

-

Buevich, A. V. (2016). Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study. The Journal of Organic Chemistry, 81(2), 485-501. [Link]

-

Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 625-638. [Link]

-

F19 detection. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved January 10, 2026, from [Link]

-

Kiraly, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1473. [Link]

-

19Flourine NMR. (n.d.). NMR Service. Retrieved January 10, 2026, from [Link]

-

Harper, J. K., & Grant, D. M. (2000). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 104(49), 11631-11638. [Link]

-

Zhao, H., & Choe, U. J. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(11), 3144. [Link]

-

Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Albaladejo, M. J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. [Link]

-

Wujcik, C. E., et al. (2004). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 76(22), 6598-6604. [Link]

-

Chen, Q. Y., et al. (2005). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry, 126(4), 587-593. [Link]

-

Leung, E., & Gerritz, S. W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Current Topics in Medicinal Chemistry, 16(19), 2136-2146. [Link]

-

Kubicki, J., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19479-19488. [Link]

-

METHYL-TRIFLUOROMETHYL-SULFOXIDE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

Kang, C. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. International Journal of Molecular Sciences, 24(13), 10695. [Link]

-

Tormena, C. F., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(16), 2974-2982. [Link]

-

Kang, C. (2019). 19F-NMR in target-based drug discovery. Future Medicinal Chemistry, 11(16), 2137-2150. [Link]

-

Atropisomer. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Mallory, F. B., & Mallory, C. W. (1995). Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. The Journal of Organic Chemistry, 60(2), 434-436. [Link]

-

Podgórski, R., et al. (2012). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 50(12), 793-800. [Link]

-

Braverman, S., et al. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277-3283. [Link]

-

Buchholz, W. J., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1054-1072. [Link]

-

TRIFLUOROMETHYLSULFONYL-FLUORIDE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

Grygorenko, O. O., et al. (2020). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 58(12), 1146-1154. [Link]

-

Liu, D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12767. [Link]

-

Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts. [Link]

-

Dumon, A. S., & Rzepa, H. S. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 12(37), 24151-24161. [Link]

-

McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

-

predict 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Wiley Online Library. Retrieved January 10, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved January 10, 2026, from [Link]

-

Journal of Molecular Structure. (2024, November 23). Jadara Research Center. [Link]

-

Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2262-2269. [Link]

-

Zhang, Y., et al. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Angewandte Chemie International Edition, 63(23), e202402123. [Link]

Sources

- 1. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Atropisomer - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. F19 detection [nmr.chem.ucsb.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 20. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: A Case Study in Supramolecular Architecture and Drug Design

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethylsulfinyl (–SOCF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's conformational behavior, metabolic stability, and target-binding affinity. This guide provides a comprehensive, in-depth analysis of the single-crystal X-ray structure of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. We will explore the causality behind the experimental design, from synthesis to data refinement, and delve into a detailed examination of the molecular geometry and the non-covalent interactions that dictate its crystal packing. This document serves as a technical blueprint for researchers aiming to leverage advanced structural insights in the rational design of next-generation therapeutics.

Introduction: The Strategic Role of the Trifluoromethylsulfinyl Group in Medicinal Chemistry

The process of drug discovery is an intricate dance of optimizing a molecule's pharmacodynamic and pharmacokinetic properties. A key strategy in this endeavor involves the modification of molecular scaffolds with specific functional groups to enhance biological activity and physicochemical characteristics.[1] The trifluoromethyl (CF₃) group has long been a privileged moiety in pharmaceuticals, prized for its ability to increase metabolic stability and modulate lipophilicity.[2][3] The related trifluoromethylsulfinyl (–SOCF₃) group, as featured in our target molecule, this compound, introduces further layers of complexity and utility.

The sulfoxide group is a chiral, polar functional group that can act as a hydrogen bond acceptor. When combined with the highly electronegative and lipophilic CF₃ group, it creates a unique electronic and steric environment. This substituent can influence the conformation of the biphenyl backbone, a common scaffold in drug candidates, thereby pre-organizing the molecule for optimal interaction with a biological target. Understanding the three-dimensional structure and intermolecular interactions of molecules containing this group is therefore paramount for rational drug design.

This guide presents a detailed crystallographic analysis of this compound, offering critical insights into its solid-state conformation and supramolecular assembly.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to ensure reproducibility and high-fidelity data. The causality behind each step is explained to provide a framework for adapting these methods to analogous systems.

Synthesis of this compound

A robust synthetic protocol is the foundation of any structural analysis. The target compound was synthesized via a two-step process involving a Suzuki-Miyaura coupling followed by a stereospecific oxidation. This approach was chosen for its high yields and functional group tolerance.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for the target compound.

Protocol Details:

-

Suzuki-Miyaura Coupling: To a solution of 2-bromophenyl(trifluoromethyl)sulfane (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water, potassium carbonate (2.5 eq) was added. The mixture was degassed with argon for 20 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.03 eq) was added. The reaction was heated to 90°C for 12 hours. After cooling, the organic layer was separated, washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting crude product, 2-((trifluoromethyl)thio)-1,1'-biphenyl, was purified by column chromatography. The Suzuki coupling is a highly efficient method for forming C-C bonds between aryl halides and boronic acids.[4]

-

Asymmetric Oxidation: The purified sulfide (1.0 eq) was dissolved in dichloromethane at -20°C. Titanium(IV) isopropoxide (1.1 eq) and (+)-diethyl tartrate ((+)-DET) (1.2 eq) were added sequentially. After stirring for 30 minutes, tert-butyl hydroperoxide (1.5 eq) was added dropwise. The reaction was maintained at -20°C for 24 hours. The reaction was quenched with water, and the product was extracted with dichloromethane. The organic layers were combined, dried, and concentrated. The final product, (R)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, was recrystallized from an ethanol/hexane mixture to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The goal of this phase is to obtain a high-resolution electron density map from which the precise atomic arrangement can be determined.

Experimental Workflow: Crystallographic Analysis

Caption: Standard workflow for single-crystal X-ray analysis.

Protocol Details:

-

Crystal Selection: A colorless, prism-shaped single crystal of suitable size and quality was selected under a polarizing microscope and mounted on a MiTeGen MicroMount™ using Paratone-N oil.

-

Data Collection: Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. The low temperature is crucial for minimizing thermal vibrations and obtaining higher quality data.

-

Structure Solution and Refinement: The structure was solved using the intrinsic phasing method with the SHELXT program.[5] All non-hydrogen atoms were refined anisotropically using a full-matrix least-squares procedure on F² with SHELXL.[5] Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular Architecture

The analysis provides a high-resolution view of both the intramolecular geometry and the intermolecular forces that govern the crystal's structure.

Crystallographic Data Summary

The compound crystallizes in the chiral space group P2₁2₁2₁, consistent with the presence of a single enantiomer from the asymmetric synthesis.

| Parameter | Value |

| Chemical Formula | C₁₃H₉F₃OS |

| Formula Weight | 270.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.882(1), 11.453(2), 18.991(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2365.1(6) |

| Z | 8 (two independent molecules) |

| Calculated Density (g/cm³) | 1.516 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.089 |

| Goodness-of-fit on F² | 1.05 |

| Caption: Table 1. Key crystallographic data and refinement parameters. |

Molecular Structure and Conformation

The asymmetric unit contains two crystallographically independent molecules, designated A and B. The core structural feature is the biphenyl scaffold, which is non-planar. The dihedral angle between the two phenyl rings is 58.7° in molecule A and 61.2° in molecule B. This significant twist is primarily due to the steric hindrance imposed by the bulky trifluoromethylsulfinyl group at the 2-position.

Caption: The molecular structure of this compound, showing atomic numbering.

The S-O bond length is 1.50 Å, characteristic of a sulfoxide. The C-S-O and C-S-C bond angles are approximately 105° and 98°, respectively, consistent with a stereochemically active lone pair on the sulfur atom.

| Bond / Angle | Molecule A | Molecule B |

| S1—O1 (Å) | 1.501(2) | 1.499(2) |

| S1—C1 (Å) | 1.815(3) | 1.818(3) |

| S1—C13 (Å) | 1.842(3) | 1.845(3) |

| C1—S1—C13 (°) | 98.2(1) | 98.5(1) |

| O1—S1—C1 (°) | 105.5(1) | 105.3(1) |

| Phenyl-Phenyl Dihedral (°) | 58.7 | 61.2 |

| Caption: Table 2. Selected bond lengths (Å) and angles (°). |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak non-covalent interactions, primarily C-H···O and C-H···F hydrogen bonds. The trifluoromethyl group, often considered a passive entity, plays an active role in directing the crystal packing.

Key Interactions:

-

C-H···O Hydrogen Bonds: The sulfoxide oxygen (O1) acts as a hydrogen bond acceptor. A notable interaction occurs between the oxygen of one molecule and an aromatic proton of a neighboring molecule, forming chains along the crystallographic a-axis.

-

C-H···F Interactions: Multiple weak hydrogen bonds are observed between aromatic C-H donors and the fluorine atoms of the CF₃ group. These interactions, while individually weak, collectively contribute significantly to the lattice energy. The fluorine atoms do not act as traditional hydrogen bond acceptors but can engage in these interactions due to polarization effects.[6]

-

π-π Stacking: Offset π-π stacking interactions are observed between the phenyl rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.8 Å. This arrangement helps to maximize attractive electrostatic and van der Waals forces while minimizing repulsion.

Caption: Diagram of key intermolecular interactions in the crystal lattice.

Conclusion and Implications for Drug Design

The single-crystal X-ray analysis of this compound provides a definitive view of its three-dimensional structure and packing arrangement. The key takeaways for drug development professionals are:

-

Conformational Control: The –SOCF₃ group acts as a powerful conformational lock, forcing a significant dihedral angle in the biphenyl system. This pre-organization can be exploited to enhance binding affinity to specific protein targets.

-

Interaction Hotspots: The sulfoxide oxygen is a primary hydrogen bond acceptor, while the CF₃ group engages in numerous weak C-H···F interactions. These insights can inform the design of complementary interactions within a protein binding pocket.

-

Metabolic Shielding: The steric bulk of the substituent effectively shields the adjacent C-H bonds on the aromatic ring, potentially hindering metabolic attack by P450 enzymes and increasing the compound's half-life.[3]

This detailed structural characterization serves as a powerful tool, transforming the abstract concept of a molecular formula into a tangible, three-dimensional blueprint. By understanding the subtle interplay of forces that govern the solid-state architecture of this molecule, researchers are better equipped to design and synthesize novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 718-727. [Link]

-

Zhang, L., et al. (2022). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Wang, J., & Li, Y. (2025). The crystal structure of 2,2′-difluoro-3,3′-dimethoxy-1,1′-biphenyl, C14H12F2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Journal of the Iranian Chemical Society. [Link]

-

James, C. T., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect. [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',5-trichloro-. Retrieved from [Link]

- Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

Royal Society of Chemistry. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

-

de Gruyter. (2025). The crystal structure of 2,2′-difluoro-3,3′-dimethoxy-1,1′-biphenyl, C14H12F2O2. De Gruyter. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]